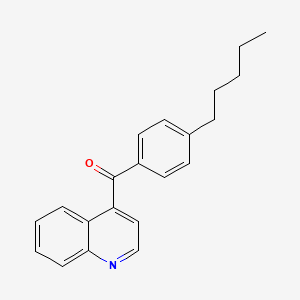
(4-Pentylphenyl)(quinolin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Pentylphenyl)(quinolin-4-yl)methanone is a compound belonging to the quinoline family, which is a class of nitrogen-containing heterocyclic aromatic compounds. Quinolines are known for their diverse biological activities and are used as scaffolds in drug development due to their broad spectrum of bioactivities, including antimicrobial, antiviral, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including (4-Pentylphenyl)(quinolin-4-yl)methanone, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene . Additionally, microwave-assisted synthesis and solvent-free conditions have been explored to achieve greener and more sustainable production .
Industrial Production Methods
Industrial production of quinoline derivatives often involves catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or nickel in cross-coupling reactions has been reported . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
化学反应分析
Types of Reactions
(4-Pentylphenyl)(quinolin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
科学研究应用
(4-Pentylphenyl)(quinolin-4-yl)methanone has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Pentylphenyl)(quinolin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . This inhibition leads to the fragmentation of bacterial DNA, resulting in antibacterial effects . Additionally, the compound may interact with other cellular pathways, contributing to its diverse biological activities .
相似化合物的比较
Similar Compounds
Quinolines: Other quinoline derivatives, such as chloroquine and quinine, are well-known for their antimalarial properties.
Quinolones: These compounds, including ciprofloxacin and levofloxacin, are widely used as antibiotics.
Uniqueness
(4-Pentylphenyl)(quinolin-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
属性
IUPAC Name |
(4-pentylphenyl)-quinolin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-2-3-4-7-16-10-12-17(13-11-16)21(23)19-14-15-22-20-9-6-5-8-18(19)20/h5-6,8-15H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOMOIDKYWHUGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
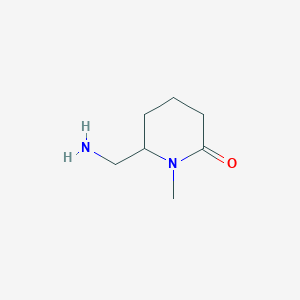
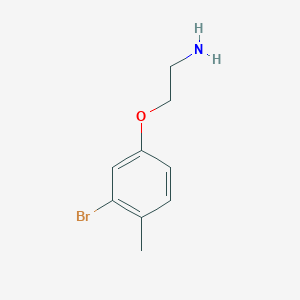
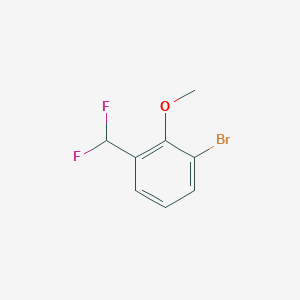
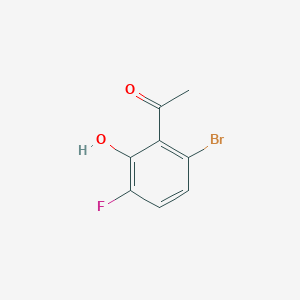
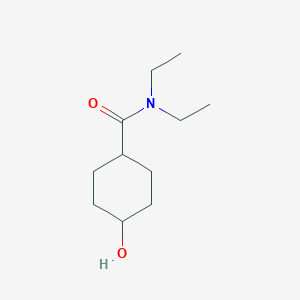
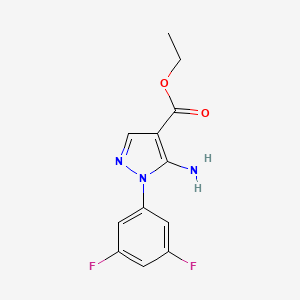
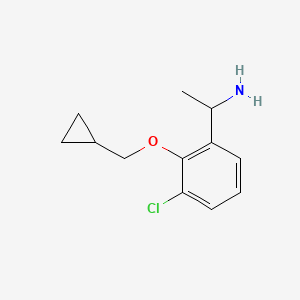
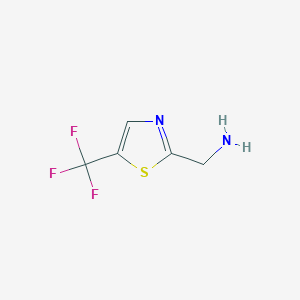
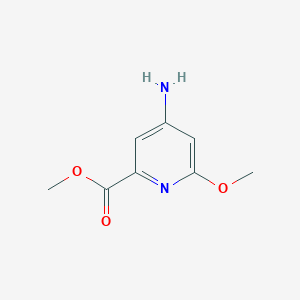
![2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid](/img/structure/B1406231.png)
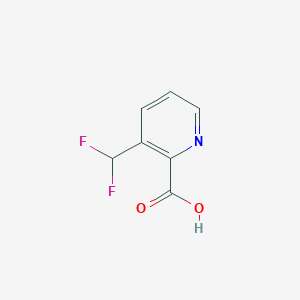

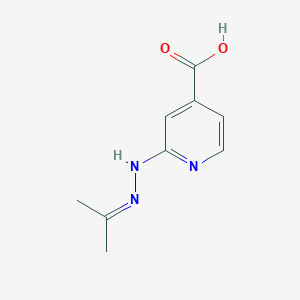
![1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B1406237.png)
